3-Hydroxythiophene-2-carboxylic acid is an aromatic compound with the molecular formula C₅H₄O₃S. It features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. This compound is known for its unique structural properties, including a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties.
Research indicates that 3-hydroxythiophene-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and may also possess antioxidant properties. The presence of the hydroxyl group is believed to enhance its reactivity with biological targets, making it a candidate for further pharmacological investigations .
Several methods exist for synthesizing 3-hydroxythiophene-2-carboxylic acid:
3-Hydroxythiophene-2-carboxylic acid finds applications in various fields:
Interaction studies of 3-hydroxythiophene-2-carboxylic acid focus on its binding affinity with various biological targets. Preliminary studies suggest it may interact with enzymes or receptors involved in metabolic pathways, which could explain its observed biological activities. Further research is needed to elucidate these interactions fully and understand their implications in therapeutic contexts .
Several compounds share structural similarities with 3-hydroxythiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxythiophene | C₄H₄OS | Lacks carboxylic acid functionality |
| 5-Hydroxythiophene | C₄H₄OS | Hydroxyl group at a different position |
| Methyl 3-hydroxythiophene-2-carboxylate | C₆H₆O₃S | Methyl ester derivative; different reactivity |
| 3-Carboxythiophene | C₄H₄O₂S | Lacks hydroxyl group; different chemical behavior |
The distinct combination of both hydroxyl and carboxylic acid groups in 3-hydroxythiophene-2-carboxylic acid contributes to its unique reactivity and potential applications compared to these similar compounds.
3-Hydroxythiophene-2-carboxylic acid exhibits characteristic thermal properties that reflect its aromatic heterocyclic structure combined with both carboxylic acid and phenolic hydroxyl functionalities. The boiling point of this compound has been determined to be 326.4°C at 760 mmHg [2], which is significantly higher than simple thiophene derivatives due to the presence of hydrogen bonding capabilities from both the carboxylic acid and hydroxyl groups.
The melting point of 3-Hydroxythiophene-2-carboxylic acid has not been definitively reported in the literature [3] [2], which may be attributed to potential thermal decomposition occurring before melting or the compound's tendency to sublime under standard conditions. This behavior is not uncommon for compounds containing both carboxylic acid and phenolic functionalities, particularly in aromatic heterocyclic systems.
For comparative purposes, the methyl ester derivative (methyl 3-hydroxythiophene-2-carboxylate) demonstrates a well-defined melting point range of 38-48°C [4] [5] [6] [7] [8] [9] and a boiling point of 107-109°C at 13 mmHg [4] [5] [6] [7] [8] [9]. The significantly lower boiling point of the ester compared to the parent acid reflects the absence of intermolecular hydrogen bonding that characterizes carboxylic acid dimers.
The density of 3-Hydroxythiophene-2-carboxylic acid has been calculated to be 1.604 g/cm³ [2], indicating a relatively high density typical of aromatic compounds containing sulfur atoms. This value is consistent with the presence of the sulfur atom in the thiophene ring, which contributes significantly to the overall molecular density due to sulfur's higher atomic weight compared to carbon.
Comparative density values for related compounds include the methyl ester derivative at 1.372 g/cm³ [4] [5] [6] and the ethyl ester at 1.391 g/cm³ [10]. The systematic increase in density from the ethyl ester to the methyl ester to the parent acid follows the expected trend based on molecular weight and intermolecular interactions.
The 4-(hydroxymethyl)thiophene-2-carboxylic acid analog exhibits a density of 1.502 g/cm³ [11], which is intermediate between the ester derivatives and the hydroxylated carboxylic acid, supporting the correlation between functional group polarity and density values.
The solubility behavior of 3-Hydroxythiophene-2-carboxylic acid is significantly influenced by its dual nature as both a carboxylic acid and a phenolic compound. The compound demonstrates moderate solubility in water, with solubility being highly pH-dependent due to the ionizable nature of both functional groups [3] [12].
In polar protic solvents, the compound shows enhanced solubility. Methanol serves as an excellent solvent for 3-Hydroxythiophene-2-carboxylic acid, as evidenced by its use in spectroscopic studies [13]. The related methyl ester derivative is described as slightly soluble in water [4] [5] [6] [8] [9] but demonstrates good solubility in methanol.
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) provide excellent dissolution properties for this compound, as indicated by its use in biological assays and synthetic procedures [14]. The compound's solubility in DMSO is attributed to the solvent's ability to solvate both the carboxylic acid and phenolic hydroxyl groups through hydrogen bonding interactions.
In non-polar solvents, the compound exhibits limited solubility, with diethyl ether and similar solvents showing poor dissolution properties. However, chloroform demonstrates moderate to good solubility, likely due to its ability to act as a hydrogen bond acceptor.
The flash point of 3-Hydroxythiophene-2-carboxylic acid has been determined to be 151.2°C [2], indicating relatively high thermal stability under normal handling conditions. This value is consistent with the compound's aromatic nature and the stabilizing effect of the thiophene ring system.
Thermal stability assessments indicate that the compound remains stable under normal storage and handling conditions when kept at 4°C under nitrogen atmosphere [15] [16]. The storage under nitrogen is particularly important to prevent oxidation of the phenolic hydroxyl group, which could lead to degradation products.
Comparative analysis with the methyl ester derivative shows a significantly higher flash point of >230°F (>110°C) [4] [5] [6] [8] [9] for the ester, while the ethyl ester demonstrates a flash point of 119.7°C [10]. The progression in flash point values correlates with the volatility and hydrogen bonding capabilities of these related compounds.
The compound's thermal behavior under controlled conditions has been studied in the context of thermal decomposition reactions, where it has been shown to undergo decarboxylation and ring-opening reactions at elevated temperatures [17] [18].
3-Hydroxythiophene-2-carboxylic acid exhibits characteristic ultraviolet absorption in the range of 200-250 nm, which is typical for thiophene-based aromatic systems [13] [19]. The π→π* transitions in the thiophene ring contribute to the primary absorption bands in this spectral region.
The presence of the carboxylic acid group introduces additional absorption features, typically appearing as weak absorption around 200-210 nm [19]. However, unlike strongly chromophoric systems, carboxylic acids generally do not exhibit intense absorption in the UV-visible region, making detection at wavelengths near 200 nm necessary for analytical applications.
Solvent effects play a crucial role in the UV-visible absorption characteristics. Studies conducted in methanol show that the compound absorbs strongly in the UV region with solvent-dependent spectral shifts [13]. The absorption spectrum is also pH-dependent, with ionization of the carboxylic acid group (pKa ~3-4) and the phenolic hydroxyl group (pKa ~8-10) causing bathochromic shifts in the absorption maxima.
The molar absorptivity values for 3-Hydroxythiophene-2-carboxylic acid are moderate, consistent with the aromatic heterocyclic nature of the compound. The thiophene ring system provides the primary chromophore, with the substituents modulating the electronic transitions through both inductive and resonance effects.
Infrared spectroscopy provides definitive identification of the functional groups present in 3-Hydroxythiophene-2-carboxylic acid. The carboxylic acid group exhibits characteristic absorption bands including the O-H stretch appearing as a broad absorption in the range of 2500-3300 cm⁻¹ [20] [21] and the C=O stretch typically observed at 1680-1750 cm⁻¹ [20] [21].
The phenolic hydroxyl group contributes additional O-H stretching vibrations, which may overlap with the carboxylic acid O-H stretch but can be distinguished by their different broadening patterns and frequency positions. The phenolic O-H stretch typically appears at higher frequencies compared to the carboxylic acid O-H stretch.
Thiophene ring vibrations are observed in characteristic regions, with C=C stretching modes appearing in the range of 1400-1600 cm⁻¹ [20] and C-S stretching vibrations typically found between 600-800 cm⁻¹ [20]. These bands are diagnostic for the thiophene ring system and help distinguish this compound from other aromatic carboxylic acids.
The infrared spectrum also provides information about hydrogen bonding patterns. The breadth and position of the O-H stretching bands indicate the extent of intermolecular hydrogen bonding in the solid state, which is significant for both the carboxylic acid and phenolic hydroxyl groups.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-Hydroxythiophene-2-carboxylic acid. In ¹H NMR, the aromatic protons of the thiophene ring appear in the characteristic range of 7-8 ppm [22] [23]. The specific chemical shifts and coupling patterns provide information about the substitution pattern and electronic environment of the thiophene ring.
The carboxylic acid proton typically appears as a broad singlet around 10-12 ppm and may be exchangeable with deuterium oxide. The phenolic hydroxyl proton appears at a similar chemical shift range and is also exchangeable, though it may be distinguished by its integration and multiplicity patterns.
¹³C NMR spectroscopy provides crucial information about the carbon framework. The carboxyl carbon appears in the characteristic range of 165-175 ppm [24] [22] [23], which is diagnostic for carboxylic acid groups. The aromatic carbons of the thiophene ring appear in the range of 120-140 ppm, with the specific chemical shifts depending on the substitution pattern and electronic effects of the hydroxyl and carboxylic acid groups.
The carbon bearing the hydroxyl group shows a characteristic downfield shift compared to unsubstituted thiophene carbons, reflecting the electron-withdrawing effect of the hydroxyl group. Similarly, the carbon bearing the carboxylic acid group exhibits specific chemical shift patterns that are diagnostic for the substitution pattern.
Mass spectrometry of 3-Hydroxythiophene-2-carboxylic acid provides valuable information about its fragmentation pathways and molecular structure. The molecular ion peak appears at m/z 144 [12] [2], corresponding to the molecular weight of the compound.
Characteristic fragmentation patterns include the loss of the carboxyl group (-COOH, -45 mass units) to give a fragment ion at m/z 99 [25] [26]. This fragmentation is common for carboxylic acids and represents the loss of the entire carboxyl group as a neutral species. The resulting fragment corresponds to the hydroxylated thiophene cation radical.
Loss of carbon monoxide (-CO, -28 mass units) from the molecular ion gives a fragment at m/z 116 [25] [26]. This fragmentation pathway is characteristic of carboxylic acids and often occurs following the initial loss of the carboxyl group or through a direct rearrangement mechanism.
Additional fragmentation patterns include the loss of water (-18 mass units) from the molecular ion, giving a fragment at m/z 126. This fragmentation is particularly relevant for the phenolic hydroxyl group and may occur through various rearrangement mechanisms.
The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which is often the m/z 99 ion resulting from carboxyl group loss. The relative abundance of fragment ions provides information about the stability and fragmentation propensities of different parts of the molecule.
Electron ionization at 70 eV provides reproducible fragmentation patterns that can be used for identification and structural characterization. The fragmentation patterns are consistent with the expected behavior of aromatic carboxylic acids containing phenolic hydroxyl groups.
3-Hydroxythiophene-2-carboxylic acid contains two ionizable protons, making it a diprotic acid with distinct pKa values for each functional group. The carboxylic acid group typically exhibits a pKa value in the range of 3-4 [27] [28] [29], which is characteristic of aromatic carboxylic acids. The electron-withdrawing effect of the thiophene ring and the hydroxyl substituent contributes to the acidity of the carboxylic acid group.
The phenolic hydroxyl group exhibits a pKa value estimated to be in the range of 8-10 [27] [28] [29], which is typical for phenolic compounds. The exact pKa value is influenced by the electronic effects of the thiophene ring and the proximity of the carboxylic acid group, which can stabilize the phenolate anion through intramolecular hydrogen bonding.
Ionization constants can be determined using the Henderson-Hasselbalch equation [27] [30] [31], which relates the pH of the solution to the pKa values and the concentrations of the protonated and deprotonated forms. At physiological pH (7.4), the carboxylic acid group is completely ionized (>99%), while the phenolic hydroxyl group remains predominantly protonated (~90-95%).
The predominant ionization state at physiological pH is therefore the carboxylate anion with a protonated phenolic hydroxyl group, giving the molecule an overall charge of -1. This ionization state significantly influences the compound's solubility, biological activity, and chemical reactivity.
Microscopic ionization constants may differ from the apparent macroscopic constants due to intramolecular interactions between the two ionizable groups. The statistical factor and electrostatic interactions between the carboxylate and phenolate groups can influence the observed pKa values.
Buffer capacity represents the ability of a solution to resist changes in pH upon addition of acids or bases [32] [33] [34]. For 3-Hydroxythiophene-2-carboxylic acid, the compound exhibits buffering capacity in two distinct pH regions corresponding to its two ionizable groups.
The primary buffering region occurs around pH 3-4, corresponding to the carboxylic acid pKa. In this region, the compound can effectively buffer against both acid and base additions through the equilibrium between the protonated carboxylic acid and the carboxylate anion. The buffer capacity is maximum when the pH equals the pKa of the carboxylic acid group.
The secondary buffering region occurs around pH 8-10, corresponding to the phenolic hydroxyl pKa. In this region, the compound provides buffering capacity through the equilibrium between the protonated phenolic hydroxyl and the phenolate anion. The effectiveness of this buffering system depends on the concentration of the compound and the specific pKa value of the phenolic group.
Buffer capacity calculations can be performed using the relationship β = 2.303 × [C] × α × (1-α) [32] [33] [34], where β is the buffer capacity, [C] is the total concentration of the buffer, and α is the fraction of the ionized form. For a diprotic acid, the total buffer capacity is the sum of the contributions from both ionizable groups.
The practical buffer capacity of 3-Hydroxythiophene-2-carboxylic acid is influenced by its concentration, temperature, and ionic strength of the solution. Higher concentrations provide greater buffer capacity, but the useful pH range remains within approximately ±1 pH unit of each pKa value.
Buffer effectiveness decreases rapidly as the pH moves away from the pKa values. At pH values differing by more than 2 units from the pKa, the buffer capacity becomes negligible. This behavior is characteristic of all weak acid-base buffer systems and follows the Henderson-Hasselbalch relationship.
Comparative analysis of 3-Hydroxythiophene-2-carboxylic acid with structurally related compounds provides insights into structure-activity relationships and the influence of specific functional groups on physicochemical properties. The following table summarizes key properties of analogous compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 3-Hydroxythiophene-2-carboxylic acid | C₅H₄O₃S | 144.15 | Not reported | 326.4 at 760 mmHg | 1.604 |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | Not reported | Not reported | Not reported |
| Methyl 3-hydroxythiophene-2-carboxylate | C₆H₆O₃S | 158.18 | 38-48 | 107-109 at 13 mmHg | 1.372 |
| Ethyl 3-hydroxythiophene-2-carboxylate | C₇H₈O₃S | 172.20 | Not available | 274.2 at 760 mmHg | 1.391 |
| 4-(Hydroxymethyl)thiophene-2-carboxylic acid | C₆H₆O₃S | 158.18 | 115-117 | 382.6±32.0 | 1.502 |
Structural effects on physical properties are clearly evident from this comparison. The presence of the hydroxyl group in 3-Hydroxythiophene-2-carboxylic acid significantly increases the boiling point compared to the unsubstituted thiophene-2-carboxylic acid, reflecting the enhanced intermolecular hydrogen bonding capabilities.
Esterification of the carboxylic acid group, as seen in the methyl and ethyl esters, dramatically reduces the boiling point due to the elimination of carboxylic acid dimers. The methyl ester shows a boiling point of 107-109°C at reduced pressure, while the ethyl ester exhibits a higher boiling point of 274.2°C at atmospheric pressure, reflecting the increased molecular weight and van der Waals interactions.
Density trends follow the expected pattern based on molecular weight and intermolecular interactions. The parent acid (1.604 g/cm³) shows the highest density, followed by the 4-(hydroxymethyl) analog (1.502 g/cm³), the ethyl ester (1.391 g/cm³), and the methyl ester (1.372 g/cm³). This trend reflects the balance between molecular weight and intermolecular forces.
Melting point data available for the analogs shows that the 4-(hydroxymethyl) derivative has a well-defined melting point of 115-117°C [11], while the methyl ester melts at 38-48°C [4] [5] [6] [7] [8] [9]. The significantly higher melting point of the hydroxymethyl derivative reflects stronger intermolecular interactions compared to the simple ester.
Solubility patterns vary significantly among the analogs. The methyl ester is described as slightly soluble in water [4] [5] [6] [8] [9] but soluble in methanol, while the parent acid shows pH-dependent water solubility. The ester derivatives generally show better solubility in organic solvents compared to the parent acid.
Reactivity differences among thiophene carboxylic acids have been studied computationally, revealing that thiophene-2-carboxylic acid exhibits different reactivity patterns compared to thiophene-3-carboxylic acid [35] [36]. These differences arise from electronic effects and steric considerations related to the position of the carboxylic acid group relative to the sulfur atom.
Acid-base properties vary significantly among the analogs. The ester derivatives lack the ionizable carboxylic acid group, making them neutral compounds with different solubility and biological properties. The 4-(hydroxymethyl) analog contains a primary alcohol instead of a phenolic hydroxyl, resulting in different pKa values and hydrogen bonding patterns.
Spectroscopic distinctions among the analogs are particularly evident in infrared spectroscopy, where the C=O stretching frequencies differ between the free acid (~1700 cm⁻¹) and the ester derivatives (~1740 cm⁻¹). The hydroxyl stretching regions also show characteristic differences between carboxylic acids, phenolic hydroxyl groups, and primary alcohols.